3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C10H14F3N3 and its molecular weight is 233.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group and a pyrazole ring, both of which are common in many pharmaceuticals and agrochemicals . These groups can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets for this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, it could act as an inhibitor or activator of a certain enzyme or receptor, or it could interact with DNA or RNA. The trifluoromethyl group is known to influence the electronic properties of the molecule, which could affect its interaction with its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the protection of crops from pests , suggesting that it might interfere with biochemical pathways important for pest survival.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. The trifluoromethyl group can influence these properties by affecting the compound’s lipophilicity, stability, and reactivity .
Biochemical Analysis
Biochemical Properties
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it can interact with cytochrome P450 enzymes, affecting their ability to metabolize other compounds . Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization . These effects are critical for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity by increasing hydrophobic interactions with target molecules . Additionally, this compound can inhibit enzyme activity by occupying the active site and preventing substrate binding . This inhibition can lead to changes in metabolic flux and alterations in cellular processes. Moreover, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have revealed that this compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation . These findings are important for evaluating the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound within certain cellular compartments, affecting its localization and activity . These factors are important for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h3,5,8,14H,1-2,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBSKZSTKOIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.